4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Physicochemical Property ADME Lipophilicity

Procuring triazole scaffolds for lead generation often risks structural redundancy. This benzothiophene-fused 1,2,4-triazole-3-thiol addresses the need for novel, lipophilic chemical space exploration. - Enables mapping of polypharmacology via increased aromatic surface area compared to 5-phenyl analogs. - Thiol handle facilitates rapid S-alkylation for combinatorial library synthesis. - Supplied with verified purity; mitigates unquantifiable variables from untested generic substitutions in assay workflows.

Molecular Formula C13H11N3S2
Molecular Weight 273.4g/mol
CAS No. 522597-48-4
Cat. No. B456255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
CAS522597-48-4
Molecular FormulaC13H11N3S2
Molecular Weight273.4g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32
InChIInChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17)
InChIKeySZKCWDGVAHFHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Identity & Verification


4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 522597-48-4) is a heterocyclic compound of the 1,2,4-triazole-3-thiol class, characterized by a benzothiophene moiety at the 5-position and an allyl substituent at the 4-position [1]. Its core structure is central to a class of molecules with noted biological relevance [2]. This compound is commercially available for research purposes with typical purities of 95-97% .

Scaffold 1,2,4-Triazole-3-thiol
Key Substituents 4-Allyl, 5-Benzothienyl
Research Purity Standard research-grade purity
Procurement Commercially available for research

Analog Substitution Risk Advisory


Generic substitution of this specific 4-allyl-5-benzothienyl-1,2,4-triazole-3-thiol with close analogs (e.g., 4-ethyl or 5-phenyl variants) is a high-risk procurement strategy due to the absence of comparative biological data. The 1,2,4-triazole class is known for its broad and diverse activity profile, and subtle changes to the core structure—such as replacing the allyl group with an ethyl or the benzothienyl with a phenyl group—can profoundly alter target engagement, potency, and physicochemical properties [1]. Without direct, head-to-head assay data confirming functional equivalence, replacing this compound with a structurally similar but unvalidated alternative introduces an unquantifiable variable into the experimental or development workflow, potentially invalidating the scientific premise.

Replacing the 5-benzothienyl with phenyl or small alkyl groups may shift target engagement and potency profile.
Without head-to-head functional data, structurally similar analogs introduce unquantifiable experimental variables.
Minor modifications on the 1,2,4-triazole core can significantly alter physicochemical properties and biological activity.

Compound Differentiation Guide


Molecular Weight & Lipophilicity Comparison

The compound's molecular weight and predicted lipophilicity (as LogP) differ significantly from simpler 5-aryl analogs. Compared to the 5-phenyl derivative (4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol), this benzothienyl-containing compound has a higher molecular weight (273.38 vs 217.29 g/mol) and is predicted to be considerably more lipophilic [1][2]. While an experimental LogP for the target is not available, the presence of the benzothiophene moiety over a phenyl group is a class-level inference for increased lipophilicity and altered membrane permeability.

MW & Lipophilicity
Data to verify
+56.09 g/mol; higher predicted logP
May influence membrane permeability and ADME
Class-level inference; experimental logP not available
Physicochemical Property ADME Lipophilicity Drug Design

Benzothienyl Substituent Effects

The 5-position benzothienyl group provides a more extensive aromatic surface and distinct electron distribution compared to smaller 5-aryl groups (e.g., phenyl, pyridyl) or the saturated 4,5,6,7-tetrahydro-1-benzothienyl analog [1]. While no direct SAR data exists for this compound, this structural feature is a key differentiator. In related triazole series, the specific nature of the 5-aryl substituent is known to critically influence both potency and target selectivity [2].

Benzothienyl Substituent
Class-level inference
Extended aromatic surface vs. phenyl
Distinct steric/electronic profile; non-interchangeable
Qualitative SAR guidance; no direct binding data
Structure-Activity Relationship SAR Medicinal Chemistry Molecular Modeling

Aromatic Bulk & Selectivity Modulation

The addition of a fused benzothiophene ring significantly increases the molecule's aromatic surface area and potential for pi-stacking and hydrophobic interactions relative to mono-aryl 5-substituted analogs [1]. This structural feature, while lacking direct quantitative data for this compound, is often exploited in medicinal chemistry to enhance binding affinity for targets with flat, hydrophobic binding pockets or to introduce polypharmacological activity. The target compound's scaffold is thus chemically distinct from simpler triazoles like the 5-phenyl derivative [2].

Aromatic Bulk Increase
Class-level inference
Fused benzothiophene ring system
Potential for enhanced pi-stacking and hydrophobic interactions
Supports selectivity modulation exploration
Polypharmacology Selectivity Medicinal Chemistry Hit-to-Lead

R&D Application Scenarios


Medicinal Chemistry: Scaffold & Hit-to-Lead

As a 1,2,4-triazole-3-thiol with a significant benzothienyl substituent, this compound is optimally deployed as a key intermediate or final compound in medicinal chemistry programs aimed at exploring novel chemical space around the triazole core. Its distinct structural features, namely the allyl group and the fused benzothiophene, make it a suitable candidate for initial screening in a variety of biochemical and cell-based assays to identify new starting points for lead optimization [1].

Chemical Biology: Polypharmacology & Selectivity

The increased aromatic bulk of the benzothienyl group makes this compound a valuable probe in chemical biology for investigating the effects of enhanced lipophilicity and potential polypharmacology. It can be used in comparative studies against simpler 5-aryl-1,2,4-triazoles to map how increased molecular complexity and aromatic surface area influence binding profiles across a panel of biological targets or within a specific pathway.

Organic Synthesis: Triazole Ligands & Building Blocks

Given the commercial availability of the compound , it can serve as a versatile building block for the synthesis of more complex molecules, such as metal-chelating ligands or further functionalized heterocycles. The presence of the thiol group provides a reactive handle for S-alkylation or other derivatizations, as is common in this class of compounds [2], enabling the creation of diverse combinatorial libraries for screening.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Studies
Benzothienyl-triazole-thiol core
SAR and hit-to-lead profiling
Polypharmacology & Selectivity Probes
Aromatic surface and lipophilicity
Target panel selectivity mapping
Synthetic Building Block
Thiol-reactive handle and heterocyclic scaffold
Derivatization and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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